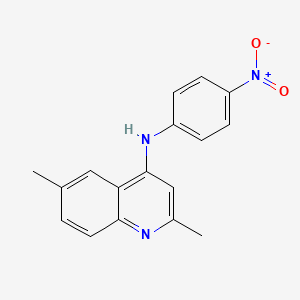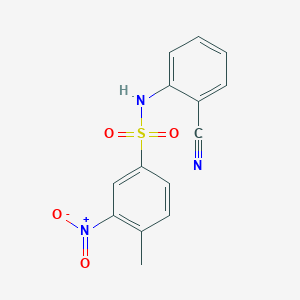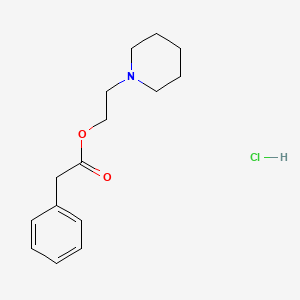
2-(1-piperidinyl)ethyl phenylacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-piperidinyl)ethyl phenylacetate hydrochloride, also known as PEPA, is a chemical compound that belongs to the family of phenylacetate derivatives. It is a potent and selective agonist for the AMPA receptor, which is a subtype of glutamate receptor. This compound has been widely studied for its potential applications in the field of neuroscience and pharmacology.
作用機序
2-(1-piperidinyl)ethyl phenylacetate hydrochloride acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that mediates fast excitatory neurotransmission in the brain. By binding to a specific site on the receptor, 2-(1-piperidinyl)ethyl phenylacetate hydrochloride enhances the activity of AMPA receptors, leading to an increase in synaptic transmission and neuronal excitability.
Biochemical and Physiological Effects:
2-(1-piperidinyl)ethyl phenylacetate hydrochloride has been shown to have a wide range of biochemical and physiological effects on the brain and nervous system. It can enhance long-term potentiation (LTP), a process that underlies learning and memory, and increase the density of AMPA receptors on the cell surface. It can also stimulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in mood regulation and cognitive function.
実験室実験の利点と制限
2-(1-piperidinyl)ethyl phenylacetate hydrochloride is a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions. It can be used to investigate the molecular mechanisms underlying synaptic plasticity, memory formation, and neurodegeneration. However, its use in laboratory experiments is limited by its high cost and potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 2-(1-piperidinyl)ethyl phenylacetate hydrochloride and its derivatives. One area of interest is the development of more potent and selective AMPA receptor modulators that can be used as therapeutic agents for neurological and psychiatric disorders. Another direction is the investigation of the role of AMPA receptors in other physiological processes such as pain perception and addiction. Additionally, the development of new methods for synthesizing and purifying 2-(1-piperidinyl)ethyl phenylacetate hydrochloride could lead to more efficient and cost-effective production of this compound.
合成法
2-(1-piperidinyl)ethyl phenylacetate hydrochloride can be synthesized through a multistep process involving the reaction of phenylacetic acid with piperidine and subsequent purification steps. The final product is obtained as a white crystalline powder with a high degree of purity.
科学的研究の応用
2-(1-piperidinyl)ethyl phenylacetate hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia. It has been shown to enhance cognitive function, improve memory consolidation, and increase synaptic plasticity in animal models.
特性
IUPAC Name |
2-piperidin-1-ylethyl 2-phenylacetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-15(13-14-7-3-1-4-8-14)18-12-11-16-9-5-2-6-10-16;/h1,3-4,7-8H,2,5-6,9-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRFVIGTRZEWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

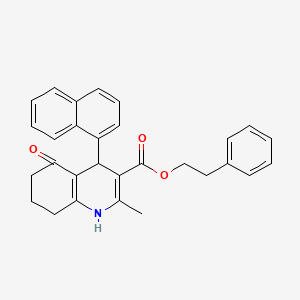
![ethyl (5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5138356.png)
![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-{4-[6-(6-carboxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5138377.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5138390.png)

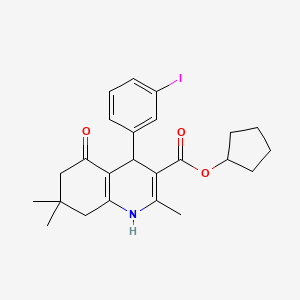

![6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-N-[4-(methylthio)phenyl]-4H-pyran-3-carboxamide](/img/structure/B5138404.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B5138408.png)
![4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5138411.png)
